molecular formula C16H24N4O3 B019976 Denbufylline CAS No. 57076-71-8

Denbufylline

Cat. No. B019976
CAS RN: 57076-71-8
M. Wt: 320.39 g/mol
InChI Key: HJPRDDKCXVCFOH-UHFFFAOYSA-N
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Description

Denbufylline is a hydrophobic drug evaluated for controlled release systems, particularly in buccal delivery. It is a xanthine derivative with specific properties affecting its synthesis and chemical behavior.

Synthesis Analysis

Denbufylline synthesis involves creating a hydrogel for its delivery. A physically cross-linked palmitoyl glycol chitosan hydrogel has been synthesized for this purpose, characterized by nuclear magnetic resonance (Lee Martin et al., 2003).

Molecular Structure Analysis

Denbufylline is a xanthine derivative, and its molecular structure includes selective inhibitory activity on the phosphodiesterase (PDE) 4 isoenzyme, which plays a vital role in various biological processes (K. Miyamoto et al., 1997).

Chemical Reactions and Properties

Denbufylline has been shown to inhibit cyclic nucleotide phosphodiesterase isoenzymes and has affinity for adenosine receptors and the adenosine re-uptake site, indicating its selective pharmacological actions (C. Nicholson et al., 1989).

Physical Properties Analysis

The physical properties of denbufylline, particularly regarding its delivery in a hydrogel form, involve aspects like hydration, erosion, and mucoadhesion, which are critical for its controlled release (Lee Martin et al., 2003).

Chemical Properties Analysis

The chemical properties of denbufylline, such as its interaction with cyclic nucleotide phosphodiesterase and adenosine receptors, play a significant role in its pharmacological effects. Its ability to selectively inhibit specific phosphodiesterase activities underlines its targeted action in various therapeutic applications (C. Nicholson et al., 1989).

Scientific Research Applications

  • Acetylcholine Turnover in the Brain : Denbufylline may facilitate acetylcholine turnover by enhancing endogenous acetylcholine (ACh) release via the increase of cAMP content in the brain. This suggests its potential use in improving brain function and neurotransmitter balance (Katsura, Hashimoto, & Kuriyama, 1991).

  • Inhibition of Lipid Peroxidation : It inhibits iron-stimulated lipid peroxidation in vitro and increases chemiluminescence production in vivo, indicating its potential as an antioxidant or in conditions related to oxidative stress (Barth et al., 1994).

  • Bone Loss Diseases : As an inhibitor of phosphodiesterase 4, denbufylline restores bone mass and may play a crucial role in bone turnover, suggesting its potential as a therapeutic drug for bone loss diseases like osteoporosis (Miyamoto et al., 1997).

  • Therapy for Multi-Infarct Dementia : It is being developed as an agent for the therapy of multi-infarct dementia, selectively inhibiting a particular low Km cyclic AMP phosphodiesterase, which could be useful in managing certain types of dementia (Nicholson, Jackman, & Wilke, 1989).

  • Cerebral Blood Flow and Oxygenation : Denbufylline improves cerebral blood flow, enhances tissue oxygenation, and normalizes extracellular pH in a rat model of focal cerebral ischemia, indicating its potential in managing cerebral ischemic conditions (Angersbach, 1991).

  • Neuronal Excitability in the Hippocampus : It enhances neuronal excitability in the guinea pig hippocampus in vitro by blocking a low Km, Ca2+/calmodulin-independent phosphodiesterase isozyme, which could have implications in neurological research (Sutor, Alzheimer, Ameri, & Bruggencate, 2004).

  • Effects on Blood Cell Aggregation and Deformability : Denbufylline reduces blood cell aggregation and increases blood cell deformability, affecting the filterability of blood cell suspensions. This could have implications in conditions related to blood flow and viscosity (Jukna & Nicholson, 1987).

  • Bronchorelaxation in Respiratory Conditions : It relaxes human and guinea-pig bronchus in vitro and in guinea-pigs in vivo, indicating potential use in respiratory conditions like asthma or COPD (Cortijo et al., 1993).

  • Drug Delivery Applications : Sustained buccal delivery of denbufylline using cross-linked palmitoyl glycol chitosan hydrogels is a potential application for the delivery of hydrophobic drugs, suggesting its use in drug delivery systems (Martin, Wilson, Koosha, & Uchegbu, 2003).

  • Pharmacokinetics in Elderly Subjects : The pharmacokinetics of denbufylline in elderly subjects were similar to that in young, healthy subjects, with higher plasma concentrations and longer half-lives of its metabolites, which is important for its use in elderly populations (Reim et al., 1991).

Safety And Hazards

The safety and hazards of Denbufylline are not well documented in the literature. It is recommended to refer to the Safety Data Sheets (SDS) for detailed information .

Future Directions

Despite many obstacles to the use of PDE4-I for different therapeutic approaches, the current data warrant future research to utilize the therapeutic potential of phosphodiesterase 4 inhibition . Denbufylline was being developed as an agent for the therapy of dementia .

properties

IUPAC Name

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPRDDKCXVCFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205687
Record name Denbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denbufylline

CAS RN

57076-71-8
Record name Denbufylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57076-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denbufylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl)
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Record name DENBUFYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
790
Citations
TA Treves, AD Korczyn - Dementia and geriatric cognitive disorders, 1999 - karger.com
… of the study, had the patients received denbufylline or placebo. No major adverse event was ascribed to denbufylline. In conclusion, denbufylline was not deemed efficacious in the treat…
Number of citations: 38 karger.com
K Miyamoto, Y Waki, T Horita, S Kasugai… - Biochemical …, 1997 - Elsevier
… ”) 4 inhibitor, denbufylline [3], inhibited osteoporosislike changes in Walker 256-bearing rats via oral administration. This paper describes the effects of denbufylline on osteoblast and …
Number of citations: 56 www.sciencedirect.com
CD Nicholson, SA Jackman… - British journal of …, 1989 - Wiley Online Library
… In this study, the ability of denbufylline to inhibit cyclic … Accordingly, we examined the ability of denbufylline to inhibit … We have therefore determined the affinity of denbufylline for both …
Number of citations: 130 bpspubs.onlinelibrary.wiley.com
M Katsura, T Hashimoto, K Kuriyama - The Japanese Journal of …, 1991 - jstage.jst.go.jp
… Although we have reported that denbufylline has the capacity to facilitate ACh … of denbufylline has not been clarified. In this study, therefore, we have examined the effects of denbufylline …
Number of citations: 6 www.jstage.jst.go.jp
B Sutor, C Alzheimer, A Ameri… - … archives of pharmacology, 1990 - Springer
… that of denbufylline, an ECso for IBMX of 1.04 gM was obtained. However, despite their similar ECso values, denbufylline … cells revealed postsynaptic actions of denbufylline (300 nM) as …
Number of citations: 11 link.springer.com
M KATSURA, K KURIYAMA - The Japanese Journal of …, 1990 - jstage.jst.go.jp
… Denbufylline and other alkyl xanthine analogues are also … These results suggest that denbufylline may be effective for the … examined the effect of denbufylline on cerebral cholinergic …
Number of citations: 2 www.jstage.jst.go.jp
B Saletu, P Anderer, PK Fischhof, H Lorenz… - Biological …, 1992 - Elsevier
… 12 weeks after treatment with either 100 mg denbufylline BID or placebo and included EEG … Denbufylline induced a statistically significant and clinically relevant improvement in both …
Number of citations: 52 www.sciencedirect.com
AJ Hadley, M Kumari, PO Cover… - British journal of …, 1996 - Wiley Online Library
1 Preliminary studies in our laboratories showed that the synthetic xanthine analogue denbufylline, a selective type 4 phosphodiesterase (PDE‐4) inhibitor, is a potent activator of the …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
L Martin, CG Wilson, F Koosha, IF Uchegbu - European journal of …, 2003 - Elsevier
… GCP, denbufylline gels and the incorporation of denbufylline … The effect of denbufylline load on the release of denbufylline … of denbufylline; open symbols, high levels of denbufylline. ■, …
Number of citations: 171 www.sciencedirect.com
D Angersbach - Drug development research, 1991 - Wiley Online Library
The effects of denbufylline (DBF), a novel xanthine derivate, have been investigated in a rat model of focal cerebral oligaemia. In this model a small (15–20 mm 2 ) oligaemic area was …
Number of citations: 2 onlinelibrary.wiley.com

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